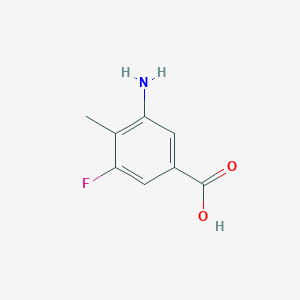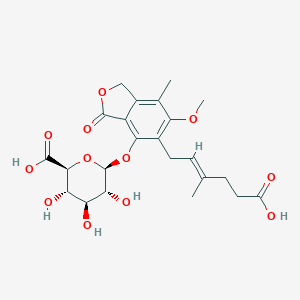
Mycophenolic acid glucuronide
Descripción general
Descripción
Mycophenolic acid glucuronide (MPAG) is an immunosuppressant that inhibits an enzyme needed for the growth of T cells and B cells . It is the primary metabolite of the immunosuppressant mycophenolic acid and is monitored by clinical labs to ensure patients remain within the drug’s therapeutic range .
Synthesis Analysis
MPAG is the primary metabolite of the immunosuppressant mycophenolic acid . It is an inactive metabolite and a range of 35.0-100.0 µg/mL indicates normal metabolism . During the first two weeks of transplantation, mycophenolic acid glucuronide concentrations are typically 100 - 250 µg/mL .Molecular Structure Analysis
The molecular formula of Mycophenolic acid glucuronide is C23H28O12 . The molecular weight is 496.46122 g/mol . The structure consists of two aromatic rings bearing a carboxylic group .Chemical Reactions Analysis
Mycophenolic acid glucuronide is involved in various chemical reactions. For instance, it was found that MPA glucuronidation was inhibited to various extents by different NSAIDs .Aplicaciones Científicas De Investigación
Immunosuppression in Organ Transplantation
MPAG is primarily recognized for its role in the field of organ transplantation. As an inactive metabolite of MPA, it is involved in the immunosuppressive regimen post-kidney, liver, or heart transplantation . MPA acts by selectively inhibiting inosine monophosphate dehydrogenase, crucial for the proliferation of T and B lymphocytes, thereby suppressing the immune response and reducing organ rejection risk.
Interaction with Renal Transport Systems
Research indicates that MPAG interacts with transport systems responsible for the excretion of organic anions in the human kidney . This interaction is significant for understanding and improving the pharmacokinetics of drugs eliminated via the kidneys, as MPAG may interfere with the renal secretion of other medications, including antiviral drugs and cortisol.
Drug Monitoring and Toxicology
The accurate measurement of MPAG levels in human plasma is essential for drug monitoring and assessing the toxicity of immunosuppressive therapy . High-performance liquid chromatography procedures have been developed to determine the concentration of MPAG, which is crucial for adjusting dosages and ensuring the efficacy and safety of mycophenolate mofetil treatment.
Pharmacokinetic Variability
MPAG’s pharmacokinetics exhibit wide interindividual variability, which has been studied in pediatric liver transplant recipients . Understanding the determinants of this variability, such as co-medication with cyclosporin or tacrolimus and liver and renal function, is vital for personalized medicine approaches in transplantation.
Inhibition Studies with NSAIDs
Investigations into the glucuronidation of MPA in human liver and kidney have sought compounds that inhibit MPA glucuronidation among non-steroidal anti-inflammatory drugs (NSAIDs) . These studies are important for identifying potential drug-drug interactions and optimizing immunosuppressive therapy.
Potential Antibiotic and Antineoplastic Applications
Originally, MPA was developed as a potential antibiotic, antineoplastic, and antipsoriatic drug in the 1960s . While its primary use has shifted to immunosuppression, the original applications still present areas for scientific research, particularly in exploring the roles of MPA and its metabolites like MPAG in these fields.
Mecanismo De Acción
Target of Action
Mycophenolic acid (MPA), the active moiety of the prodrug mycophenolate mofetil, is a potent immunosuppressant agent . The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanosine nucleotides within lymphocytes . By inhibiting IMPDH, MPA interferes with the proliferation of T and B lymphocytes .
Mode of Action
MPA is a selective noncompetitive and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This inhibition disrupts the de novo pathway of guanosine nucleotide synthesis, thereby suppressing the proliferation of T and B lymphocytes .
Biochemical Pathways
The inhibition of IMPDH by MPA leads to a decrease in the levels of guanosine nucleotides, which are essential for DNA and RNA synthesis. This results in the selective inhibition of T-lymphocyte proliferation at the S-phase . The basic mechanism of action of MPA is the selective inhibition of T-lymphocyte proliferation at the S-phase .
Pharmacokinetics
MPA is metabolized predominantly to the inactive 7-O-glucuronide (MPAG) via glucuronidation . The apparent oral clearance (CL/F) of MPA in the final model was 2.87 L/h, which is lower than that reported for similar patients on corticosteroid-based regimens . The pharmacokinetics of MPA and MPAG were best described by a five-compartment first-order absorption with lag time, and a linear elimination structural model .
Result of Action
The result of MPA’s action is a potent immunosuppressive effect, which is used to prevent organ transplant rejections . By inhibiting the proliferation of T and B lymphocytes, MPA reduces the immune system’s ability to respond to foreign antigens, thereby preventing the rejection of transplanted organs .
Action Environment
MPA and its metabolites interact with transport systems responsible for the excretion of organic anions in the basolateral membrane of the human kidney . This interaction may interfere with the renal secretion of other drugs and substances, potentially affecting the action, efficacy, and stability of MPA . Furthermore, patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs such as antacids, metal-containing medications and proton pump inhibitors, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase were identified in some studies as having a significant influence on the pharmacokinetics of mycophenolate .
Safety and Hazards
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGTSAYQQIUCN-HGIHDBQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043388 | |
| Record name | Mycophenolic acid glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mycophenolic acid glucuronide | |
CAS RN |
31528-44-6 | |
| Record name | Mycophenolic acid glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mycophenolic acid glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31528-44-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYCOPHENOLIC ACID GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



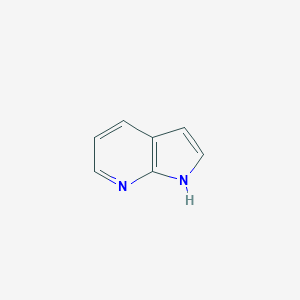

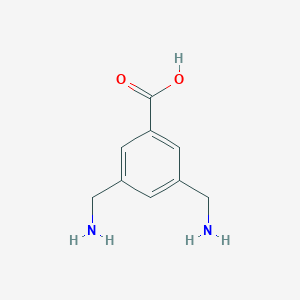
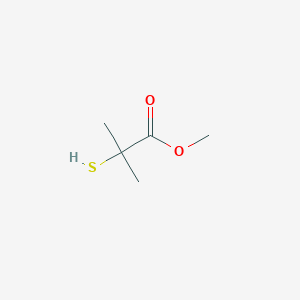

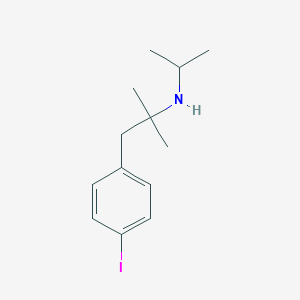
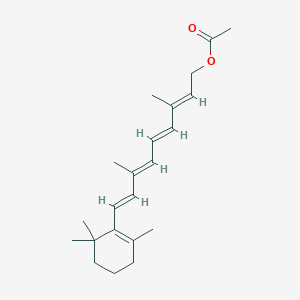
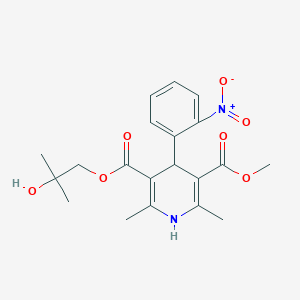
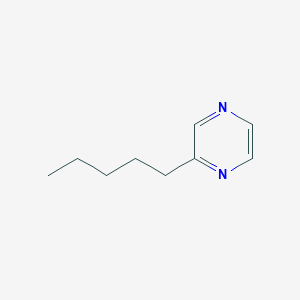

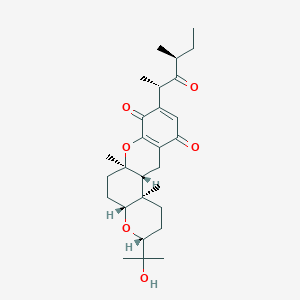
![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
